molecular formula C21H24O4 B371243 4-Formylphenyl 4-(heptyloxy)benzoate

4-Formylphenyl 4-(heptyloxy)benzoate

Cat. No.: B371243
M. Wt: 340.4g/mol
InChI Key: MMOCZLVMHDJCON-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(heptyloxy)benzoate is a useful research compound. Its molecular formula is C21H24O4 and its molecular weight is 340.4g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4g/mol

IUPAC Name

(4-formylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C21H24O4/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h7-14,16H,2-6,15H2,1H3

InChI Key

MMOCZLVMHDJCON-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared using General Procedure 2: To a stirring solution of 4-(heptyloxy)benzoic acid (1.0 g, 4.23 mmol) in DCM (10 mL) were added DMF (1 drop) and oxalyl chloride (0.47 mL, 5.5 mmol). The reaction mixture was stirred at room temperature for 1 h. Solvent was evaporated under high vacuum. DCM (10 mL) was added and the reaction mixture evaporated again to dryness. The residue was dissolved in DCM (10 mL) then added to a stirring mixture of 4-hydroxy benzaldehyde (0.56 g, 4.6 mmol) and TEA (0.706 mL, 5.07 mmol) in DCM (5 mL) at 0° C. The reaction mixture was allowed to stir at room temperature for 2 h. The reaction mixture was quenched with NaHCO3 (10 mL). The aqueous phase was extracted with DCM and the combined organic phases were dried over MgSO4 and concentrated to give 977 mg (62%) of 4-formylphenyl 4-(heptyloxy)benzoate INT-12 which was used in the next step without purification. LCMS-ESI (m/z) calculated for C21H24O4: 340; found 341 [M+H]+, tR=11.91 min (Method 2). 1H NMR (400 MHz, DMSO) δ 10.03 (s, 1H), 8.19-7.91 (m, 4H), 7.63-7.41 (m, 2H), 7.24-7.01 (m, 2H), 4.09 (t, J=6.5 Hz, 2H), 1.86-1.62 (m, 2H), 1.50-1.07 (m, 8H), 0.87 (t, J=6.9 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.706 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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